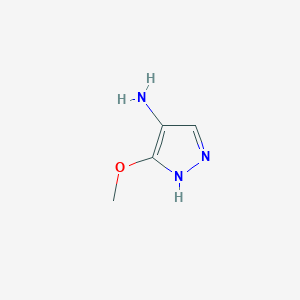

3-methoxy-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-8-4-3(5)2-6-7-4/h2H,5H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUFGHHLKZDDMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 1h Pyrazol 4 Amine

While 3-methoxy-1H-pyrazol-4-amine is a known compound, listed with the CAS Number 2450343-54-9, detailed and explicit synthetic procedures are not extensively documented in readily available scientific literature. sigmaaldrich.com The compound's availability from commercial suppliers suggests that established, albeit potentially proprietary, synthetic routes exist. sigmaaldrich.com

A highly probable synthetic pathway can be deduced from established chemical principles and the availability of a key precursor, 3-methoxy-4-nitro-1H-pyrazole. biosynth.com This proposed synthesis involves a two-step process: the formation of the nitro-intermediate followed by its reduction to the target amine.

A common and established method for the synthesis of 4-aminopyrazoles involves the reduction of a corresponding 4-nitropyrazole. The precursor, 3-methoxy-4-nitro-1H-pyrazole, is commercially available. biosynth.com The transformation of the nitro group to an amine is a standard procedure in organic synthesis. This reduction can be achieved using various reagents, most commonly catalytic hydrogenation (e.g., using palladium on carbon with hydrogen gas) or metal-acid systems (e.g., tin or iron in hydrochloric acid).

Table 1: Proposed Synthetic Route for this compound

| Step | Reactant | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | 3-methoxy-1H-pyrazole | Nitrating agent (e.g., HNO₃/H₂SO₄) | 3-methoxy-4-nitro-1H-pyrazole |

General synthetic strategies for producing the 4-aminopyrazole core structure often involve the cyclization of suitable precursors. chim.it One of the most fundamental methods is the Knorr pyrazole (B372694) synthesis, which, in its general form, involves the condensation of a hydrazine (B178648) with a β-dicarbonyl compound. chim.it For 4-aminopyrazoles specifically, alternative precursors are required. A patent for preparing 4-aminopyrazole derivatives describes reacting a compound of the formula R⁵-NH-N=C(CN)-CH=C(NR⁶R⁷)-NH-CHO with an acid, where R⁵, R⁶, and R⁷ can be various organic groups. google.com

Green Chemistry and Sustainable Synthetic Approaches in Pyrazole Chemistry

The synthesis of pyrazole (B372694) derivatives, which are significant scaffolds in pharmaceuticals and agrochemicals, has traditionally involved methods that use hazardous reagents and environmentally harmful solvents. This has spurred research into greener and more sustainable synthetic protocols. The principles of green chemistry, such as waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency, are increasingly being applied to pyrazole synthesis. researchgate.net

Recent advancements have focused on several key areas to make pyrazole synthesis more environmentally friendly:

Energy-Efficient Techniques : Microwave irradiation and ultrasound assistance are two prominent energy-efficient methods. researchgate.netCurrent time information in Bangalore, IN. These techniques often lead to significantly shorter reaction times, higher yields, and improved product purity under milder conditions. Current time information in Bangalore, IN. For instance, a comparison between conventional heating and microwave irradiation for the synthesis of certain pyrano[2,3-c]pyrazole derivatives showed a reduction in reaction time from 1.4 hours to just 25 minutes, with an increase in yield from 80% to 88%. Current time information in Bangalore, IN.

Green Solvents and Catalysts : There is a strong emphasis on replacing traditional volatile organic solvents with greener alternatives, with water being an ideal choice due to its non-toxic and renewable nature. google.comresearchgate.net The development and use of benign and recyclable catalysts, such as biocatalysts (e.g., L-tyrosine) and nano-catalysts (e.g., ZnO nanoparticles), are also central to sustainable synthesis. Current time information in Bangalore, IN.mdpi.com

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. Current time information in Bangalore, IN. This approach adheres to the principles of atom and step economy, reducing waste and simplifying procedures. Current time information in Bangalore, IN. The synthesis of various pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, has been successfully achieved through one-pot, four-component reactions. Current time information in Bangalore, IN.

Solvent-Free Conditions : Conducting reactions without a solvent, for example, by using ball milling or heating a mixture of neat reactants, represents a significant step towards greener synthesis by eliminating solvent waste entirely. mdpi.comresearchgate.net A solvent-free condensation reaction has been reported for the synthesis of a substituted pyrazol-5-amine derivative. mdpi.com

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyrazole Derivatives

| Method | Catalyst | Solvent | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Conventional | SnCl₂ | - | 80 °C Heating | 1.4 hours | 80% | Current time information in Bangalore, IN. |

| Microwave | SnCl₂ | - | Microwave Irradiation | 25 minutes | 88% | Current time information in Bangalore, IN. |

| Ultrasound | Ceric Ammonium Nitrate | Water | Ultrasound Irradiation | Not specified | Excellent | Current time information in Bangalore, IN. |

| Catalyst-Free | None | Water | Ultrasound Irradiation | Not specified | Excellent | Current time information in Bangalore, IN. |

| Solvent-Free | ZnO Nano-catalyst | None | Microwave Irradiation | Not specified | Good | mdpi.com |

Chemical Reactivity and Mechanistic Studies of 3 Methoxy 1h Pyrazol 4 Amine and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, and its reactivity towards electrophiles is significantly enhanced by the presence of the strongly activating amino (-NH2) and methoxy (B1213986) (-OCH3) groups. mdpi.com These electron-donating groups increase the electron density of the ring, making it more susceptible to attack by electrophiles. In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org

The directing effects of the substituents determine the position of substitution. Both the 4-amino and 3-methoxy groups are ortho- and para-directing. Given their positions, they synergistically activate the C5 position of the pyrazole ring, making it the primary site for electrophilic attack. The general mechanism involves the initial attack of the pyrazole's π-system on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com Common SEAr reactions for activated pyrazoles include halogenation, nitration, and formylation. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS), which introduces a bromine atom at the C5 position. researchgate.net Similarly, the Vilsmeier-Haack reaction can be used to introduce a formyl group (-CHO) at the C5 position, a transformation documented for related pyrazole systems. nih.gov

| Reaction | Electrophile (Reagent) | Typical Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-3-methoxy-1H-pyrazol-4-amine |

| Nitration | HNO3/H2SO4 | 3-Methoxy-5-nitro-1H-pyrazol-4-amine |

| Formylation (Vilsmeier-Haack) | POCl3/DMF | 4-Amino-3-methoxy-1H-pyrazole-5-carbaldehyde |

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group at the C4 position of 3-methoxy-1H-pyrazol-4-amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily react with a variety of electrophilic reagents. These reactions are fundamental for derivatizing the core structure and introducing new functionalities.

Common transformations of the amino group include acylation, alkylation, and condensation reactions. For example, the amino group can react with acid chlorides or anhydrides to form the corresponding amides. It can also undergo reductive amination, which is a powerful method for forming C-N bonds. mdpi.com This two-step process typically involves the initial condensation of the amine with an aldehyde or ketone to form an imine (Schiff base) intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) to yield a secondary amine. mdpi.com This method is widely used in medicinal chemistry for its operational simplicity and the broad availability of carbonyl compounds. mdpi.com

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride (CH3COCl) | N-(3-methoxy-1H-pyrazol-4-yl)acetamide |

| Sulfonylation | Benzenesulfonyl Chloride (PhSO2Cl) | N-(3-methoxy-1H-pyrazol-4-yl)benzenesulfonamide |

| Reductive Amination | 1. Benzaldehyde (PhCHO) 2. Sodium Borohydride (NaBH4) | N-Benzyl-3-methoxy-1H-pyrazol-4-amine |

| Schiff Base Formation | Substituted Aldehyde (R-CHO) | N-(Arylmethylene)-3-methoxy-1H-pyrazol-4-amine |

Cyclization and Annulation Reactions to Form Fused Heterocycles

The inherent functionality of this compound, specifically the juxtaposition of the nucleophilic amino group and the reactive N1 and C5 positions of the pyrazole ring, makes it an ideal precursor for the synthesis of fused heterocyclic systems. These annulation reactions construct new rings onto the pyrazole core, leading to complex polycyclic structures that are often of interest in medicinal chemistry.

One of the most common applications is in the synthesis of pyrazolo[1,5-a]pyrimidines. This can be achieved by reacting the aminopyrazole with various 1,3-dielectrophiles, such as β-ketoesters or enaminones. researchgate.net The reaction proceeds via an initial condensation involving the exocyclic amino group, followed by an intramolecular cyclization and dehydration to afford the fused bicyclic system. Another important transformation is the construction of pyrazolo[3,4-b]quinolines, which can be synthesized through reactions like the Friedländer annulation. mdpi.com This involves the condensation of an aminopyrazole derivative bearing a carbonyl group at C5 with an aniline, or conversely, the reaction of this compound with a 2-aminoaryl ketone. mdpi.com Electrophilic cyclization of N-alkenyl or N-alkynyl pyrazole-4-carboxamides, derived from the parent amine, can also lead to fused systems like pyrazolo-oxazoles. researchgate.net

| Fused System | Co-reactant Type | Reaction Name/Type |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | β-Dicarbonyl compound | Condensation-Cyclization |

| Pyrazolo[3,4-b]quinoline | 2-Aminoaryl ketone | Friedländer Annulation |

| Pyrazolo[3,4-d]pyridazine | Malononitrile/Hydrazine (B178648) | Condensation-Cyclization |

| Pyrazolo-oxazole | N-propargyl amide derivative | Electrophilic Cyclization |

Palladium-Catalyzed Cross-Coupling Reactions of Pyrazole Derivatives

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com While this compound itself is not a direct substrate for cross-coupling, its derivatives, particularly halopyrazoles, are excellent partners in these transformations. For instance, electrophilic halogenation at the C5 position (as described in section 3.1) can generate 5-bromo- or 5-iodo-3-methoxy-1H-pyrazol-4-amine, which can then participate in a variety of coupling reactions.

Key examples include the Suzuki-Miyaura coupling, which pairs the halopyrazole with a boronic acid or ester to form a C-C bond, and the Buchwald-Hartwig amination, which forms a C-N bond by coupling the halopyrazole with an amine. nih.govresearchgate.net These reactions typically employ a palladium(0) catalyst, which undergoes a catalytic cycle of oxidative addition, transmetalation (for Suzuki), and reductive elimination. youtube.com The choice of ligands for the palladium catalyst is crucial for achieving high yields and can be tuned to the specific substrates. These methods provide a powerful route to complex, highly functionalized pyrazole derivatives that would be difficult to access through other means.

| Reaction Name | Coupling Partner | Bond Formed | Example Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)2) | C(5)-Aryl | 5-Aryl-3-methoxy-1H-pyrazol-4-amine |

| Heck Coupling | Alkene (e.g., Styrene) | C(5)-Alkenyl | 3-Methoxy-5-vinyl-1H-pyrazol-4-amine |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | C(5)-Alkynyl | 5-Alkynyl-3-methoxy-1H-pyrazol-4-amine |

| Buchwald-Hartwig Amination | Amine (R2NH) | C(5)-N | N5,N5-Dialkyl-3-methoxy-1H-pyrazole-4,5-diamine |

Reaction Mechanism Elucidation through Computational and Experimental Techniques

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic pathways. This is achieved through a combination of experimental studies and computational chemistry. eurasianjournals.com

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for studying pyrazole derivatives. eurasianjournals.comeurasianjournals.com DFT calculations can provide deep insights into the electronic structure, molecular properties, and reactivity of these molecules. researchgate.netdntb.gov.ua For instance, calculations can map the electron density distribution to predict the most likely sites for electrophilic or nucleophilic attack, corroborating the experimentally observed regioselectivity in SEAr reactions. Furthermore, computational modeling can be used to map entire reaction pathways, identifying transition states and intermediates. eurasianjournals.com This allows for the determination of activation energies, which helps explain why certain reactions are favored over others.

Experimentally, reaction mechanisms can be probed using techniques such as kinetic studies to determine rate laws and reaction orders. The isolation and characterization of reaction intermediates can provide direct evidence for a proposed pathway. Spectroscopic methods like in-situ NMR can be used to monitor the progress of a reaction in real-time, identifying transient species. Together, these computational and experimental approaches provide a comprehensive picture of the chemical reactivity of this compound and its derivatives, paving the way for their rational application in synthesis.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-bromosuccinimide |

| 5-Bromo-3-methoxy-1H-pyrazol-4-amine |

| 3-Methoxy-5-nitro-1H-pyrazol-4-amine |

| 4-Amino-3-methoxy-1H-pyrazole-5-carbaldehyde |

| Phosphorus oxychloride |

| Dimethylformamide |

| Acetyl Chloride |

| N-(3-methoxy-1H-pyrazol-4-yl)acetamide |

| Benzenesulfonyl Chloride |

| N-(3-methoxy-1H-pyrazol-4-yl)benzenesulfonamide |

| Benzaldehyde |

| Sodium borohydride |

| N-Benzyl-3-methoxy-1H-pyrazol-4-amine |

| N-(Arylmethylene)-3-methoxy-1H-pyrazol-4-amine |

| Pyrazolo[1,5-a]pyrimidine |

| Pyrazolo[3,4-b]quinoline |

| Pyrazolo-oxazole |

| Pyrazolo[3,4-d]pyridazine |

| 5-Aryl-3-methoxy-1H-pyrazol-4-amine |

| 3-Methoxy-5-vinyl-1H-pyrazol-4-amine |

| 5-Alkynyl-3-methoxy-1H-pyrazol-4-amine |

| N5,N5-Dialkyl-3-methoxy-1H-pyrazole-4,5-diamine |

Structural Elucidation and Advanced Characterization of 3 Methoxy 1h Pyrazol 4 Amine and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure of a compound. The following sections detail the anticipated spectroscopic signatures for 3-methoxy-1H-pyrazol-4-amine based on data from its derivatives.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the methoxy (B1213986), amino, and pyrazole (B372694) ring protons. The methoxy group (–OCH₃) protons would likely appear as a singlet. For instance, in 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the OCH₃ protons resonate at 3.81 ppm mdpi.com. The protons of the amino group (–NH₂) would also be expected to produce a broad singlet. The pyrazole ring has a single proton at the 5-position, which would appear as a singlet. In 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the H-4 proton of the pyrazole ring is observed at 5.41 ppm mdpi.com.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon environments within the molecule. The carbon of the methoxy group is anticipated to resonate in the upfield region. In 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the methoxy carbon appears at 55.4 ppm mdpi.comresearchgate.net. The carbons of the pyrazole ring will have characteristic shifts. For example, the C-4 of the pyrazole ring in a similar derivative is noted to be in a high electron density environment, resonating at 85.2 ppm mdpi.comresearchgate.net. The C-3 and C-5 carbons, being attached to heteroatoms, would appear further downfield.

2D NMR Experiments

Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals. HSQC would correlate directly bonded protons and carbons, while HMBC would reveal long-range couplings between protons and carbons, helping to piece together the molecular structure. For instance, in 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, HMBC was used to correlate the methoxy protons to the C-4' of the phenyl ring mdpi.com.

Table 1: Representative ¹H and ¹³C NMR Data for Methoxy-Pyrazole Derivatives

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | -OCH₃ | 3.81 (s, 3H) | 55.4 | mdpi.comresearchgate.net |

| Pyrazole H-4 | 5.41 (s, 1H) | 85.2 | mdpi.comresearchgate.net | |

| Pyrazole C-3 | - | 160.7 | mdpi.comresearchgate.net | |

| Pyrazole C-5 | - | 148.1 | mdpi.comresearchgate.net | |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | -OCH₃ | 4.05 (s, 3H) | - | researchgate.net |

| Pyrazole H-5 | 7.78 (s, 1H) | 127.8 | researchgate.net | |

| Pyrazole C-3 | - | 161.2 | researchgate.net |

This table presents data for derivatives of this compound to illustrate expected chemical shifts.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. acs.orgnih.gov

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (–NH₂) would likely appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the methoxy group and the pyrazole ring would be observed around 2850-3100 cm⁻¹. The C=N stretching vibration within the pyrazole ring is expected in the 1550-1650 cm⁻¹ region. For example, in 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the C=N stretch of the pyrazole ring is seen at 1611 cm⁻¹ mdpi.com. The C-O stretching of the methoxy group would likely produce a strong band between 1000 and 1300 cm⁻¹. A derivative shows C-O-C stretching vibrations at 1240 and 1036 cm⁻¹ mdpi.com.

Raman Spectroscopy

Raman spectroscopy, being complementary to IR, would also be useful for characterization. Aromatic ring vibrations, including those of the pyrazole ring, often give rise to strong Raman signals. The symmetric stretching of the C-O-C bond of the methoxy group would also be Raman active.

Table 2: Key IR Absorption Bands for a Methoxy-Pyrazole Derivative

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | N-H Stretch | 3243 | mdpi.com |

| C=N Stretch (Pyrazole) | 1611 | mdpi.com | |

| C-O-C Stretch | 1240, 1036 | mdpi.com |

This table shows data for a derivative to indicate expected IR frequencies.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry (MS)

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. The fragmentation pattern would likely involve the loss of a methyl group from the methoxy moiety, leading to a prominent [M-15] peak. Another possible fragmentation pathway could be the loss of the methoxy group to give an [M-31] peak. For instance, the mass spectrum of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine shows a molecular ion peak at m/z 273 researchgate.net.

High-Resolution Mass Spectrometry (HRMS)

HRMS would allow for the determination of the exact molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. For 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, HRMS confirmed the molecular formula as C₁₃H₁₄ClN₂O₃ by showing a molecular ion [M+H]⁺ at m/z 281.0691 mdpi.com.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z |

|---|---|

| [M]⁺ | 127.07 |

| [M-CH₃]⁺ | 112.05 |

| [M-OCH₃]⁺ | 96.06 |

This table is based on the theoretical fragmentation of the title compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is reported in the provided results, the analysis of its derivatives offers valuable insights.

The crystal structure would reveal the planarity of the pyrazole ring and the orientation of the methoxy and amino substituents. In the crystal structure of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the pyrazole ring is essentially planar nih.govnih.gov. The methoxybenzene group is rotated out of the plane of the pyrazole ring by 37.01(5)° nih.govnih.gov. Similar torsional angles would be expected for the methoxy group in this compound relative to the pyrazole ring.

The crystal packing is determined by intermolecular forces such as hydrogen bonding. The amino group (–NH₂) and the pyrazole ring nitrogens in this compound are capable of participating in hydrogen bonding. It is anticipated that N-H···N hydrogen bonds would be a significant feature in the crystal packing, potentially forming chains or more complex networks. In 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, an intermolecular N-H···N hydrogen bond links molecules into a C(5) chain nih.govnih.gov. The methoxy group's oxygen atom could also act as a hydrogen bond acceptor.

Table 4: Crystallographic Data for a Related Pyrazole Derivative

| Compound | Crystal System | Space Group | Key Intermolecular Interaction | Reference |

|---|---|---|---|---|

| 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | Orthorhombic | Pca2₁ | N-H···N hydrogen bond | nih.govnih.gov |

This table provides an example of crystallographic information from a related compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the molecular properties of a compound from first principles. DFT is a widely used method for investigating the electronic structure of molecules, offering a good balance between accuracy and computational cost. Such calculations can provide insights into orbital energies, charge distribution, and spectroscopic properties.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates higher polarizability and a greater ease of undergoing chemical reactions. nih.gov For heterocyclic compounds like pyrazole (B372694) derivatives, DFT calculations are frequently used to determine these values. researchgate.netthaiscience.info The analysis of HOMO and LUMO surfaces reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. In similar pyrazole structures, the HOMO is often distributed across the pyrazole ring and its substituents, while the LUMO may be similarly delocalized. dntb.gov.ua

Table 1: Illustrative Frontier Molecular Orbital Energies for Heterocyclic Amines (Note: These are representative values based on DFT studies of similar aromatic amine compounds and are not experimentally derived for 3-methoxy-1H-pyrazol-4-amine.)

| Parameter | Representative Energy Value (eV) | Implication |

| EHOMO | -5.0 to -6.5 eV | Indicates electron-donating capability. |

| ELUMO | -0.5 to -2.0 eV | Indicates electron-accepting capability. |

| ΔE (HOMO-LUMO Gap) | 3.0 to 5.0 eV | A smaller gap suggests higher chemical reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent areas with near-zero potential. researchgate.net

For a molecule like this compound, an MEP analysis would likely show negative potential (red/yellow) concentrated around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy (B1213986) group due to the presence of lone pairs of electrons. These sites represent the most probable centers for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the amine group and the pyrazole ring would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. nih.gov

DFT and other quantum chemical methods can be used to predict various spectroscopic properties, including vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. superfri.org Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman bands to specific molecular vibrations, such as N-H stretching, C=N stretching of the pyrazole ring, and C-O stretching of the methoxy group.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. researchgate.net Comparing these predicted shifts with experimental data helps confirm the molecular structure. For related pyrazole derivatives, DFT calculations have shown good correlation with experimental NMR data, aiding in the unambiguous assignment of chemical structures. mdpi.com

Molecular Modeling and Docking Studies

Molecular modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.com The aminopyrazole scaffold is a key feature in many kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer. nih.govresearchgate.net

The 3-methoxy-1-methyl-1H-pyrazol-4-amine scaffold, a close analog of the title compound, is a core component of PF-06747775, a third-generation EGFR tyrosine kinase inhibitor. nih.govresearchgate.net Molecular docking studies of similar pyrazole-based inhibitors in the ATP-binding site of kinases like EGFR reveal common interaction patterns.

Key interactions often include:

Hydrogen Bonding: The amine group and nitrogen atoms of the pyrazole ring are well-positioned to act as hydrogen bond donors and acceptors. In many kinase inhibitors, a crucial hydrogen bond is formed with a "hinge" region residue of the protein's active site (e.g., CYS133 in PLK1 or Met793 in EGFR). nih.gov

Hydrophobic Interactions: The pyrazole ring and its substituents can engage in hydrophobic interactions with nonpolar amino acid residues within the binding pocket, contributing to the stability of the ligand-protein complex.

Molecular docking simulations generate multiple possible binding poses of a ligand within a protein's active site and calculate a corresponding "docking score" for each pose. This score is an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov The predicted binding mode provides a 3D representation of the ligand-protein complex, showing the specific interactions that stabilize the binding.

For a compound like this compound, docking into a kinase active site would likely place the pyrazole core deep within the binding pocket to facilitate key hydrogen bonds with the hinge region, while the methoxy and amine groups could form additional interactions with surrounding residues, enhancing binding affinity and selectivity. nih.gov

Table 2: Common Ligand-Protein Interactions for Pyrazole-Based Kinase Inhibitors (Note: This table summarizes typical interactions observed in docking studies of various pyrazole-containing kinase inhibitors and does not represent specific calculated data for this compound.)

| Type of Interaction | Interacting Ligand Moiety | Typical Interacting Protein Residue | Significance |

| Hydrogen Bond | Pyrazole Ring Nitrogens, Amino Group | Hinge Region Residues (e.g., Met, Cys) | Anchors the ligand in the ATP-binding site. nih.gov |

| Hydrogen Bond | Methoxy Group Oxygen | Polar Residues (e.g., Ser, Thr) | Can enhance selectivity and binding affinity. |

| Hydrophobic Interaction | Pyrazole Ring | Aliphatic/Aromatic Residues (e.g., Leu, Val, Phe) | Contributes to the stability of the complex. |

| Pi-Stacking | Pyrazole Ring | Aromatic Residues (e.g., Phe, Tyr) | Can provide additional stabilization. |

Thermodynamic and Kinetic Studies of Reactions Using Computational Methods

Computational chemistry provides a powerful lens for examining the thermodynamic and kinetic aspects of chemical reactions involving this compound. While specific experimental data for this compound is limited in publicly accessible literature, theoretical studies on related pyrazole derivatives offer significant insights into its potential reactivity. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering a balance between computational cost and accuracy.

Thermodynamic Analysis:

Thermodynamic studies focus on the relative stabilities of reactants, products, and intermediates, typically expressed in terms of Gibbs free energy (ΔG). For reactions involving substituted pyrazoles, computational methods can predict whether a reaction is thermodynamically favorable (ΔG < 0) or unfavorable (ΔG > 0). For instance, in the synthesis of substituted pyrazoles, calculations can determine the relative stability of different tautomers or isomers. A study on the synthesis of a 3,5-disubstituted pyrazole from a heteropropargyl precursor demonstrated that the 1H-tautomer was thermodynamically more favorable than the 2H-tautomer by 1.4 kcal/mol in terms of Gibbs free energy nih.gov. This type of analysis is crucial for predicting the major product in a reaction at equilibrium.

For this compound, thermodynamic calculations could be applied to various potential reactions, such as N-alkylation, N-arylation, or electrophilic substitution on the pyrazole ring. The methoxy and amine groups are expected to influence the electron density of the pyrazole ring and, consequently, the thermodynamics of its reactions.

Kinetic Analysis:

Kinetic studies, on the other hand, investigate the reaction rates by calculating the activation energy (Ea) or Gibbs free energy of activation (ΔG‡) of the transition state. A lower activation energy corresponds to a faster reaction. Computational chemists can model the transition state structures and calculate their energies to predict the kinetic feasibility of a reaction pathway.

For example, in a study of the hetero-Diels–Alder reactions of levoglucosenone with thiochalcones, DFT calculations were used to determine the thermodynamic and kinetic properties of all possible regio- and stereoisomers, successfully predicting the preferred formation of the experimentally observed products mdpi.com. Similarly, computational studies on the mechanism of aminolysis postpolymerization modification reactions have utilized DFT to analyze reaction pathways and transition states rsc.org.

In the context of this compound, kinetic studies could elucidate the preferred sites of reaction. For instance, while the amine group might be expected to be a primary site for reactions like acylation, computational analysis of the transition states for reaction at different positions on the pyrazole ring could reveal the kinetically favored product. A possible reaction pathway for the synthesis of multi-substituted aminopyrazoles was explored using DFT calculations to map the Gibbs free energy distribution along the reaction coordinate tandfonline.com.

The following table illustrates the type of data that can be generated from such computational studies for a hypothetical reaction of this compound.

Table 1: Hypothetical Thermodynamic and Kinetic Data for a Reaction of this compound (Calculated at the B3LYP/6-311G(d,p) level of theory)

| Reaction Coordinate | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |

| Reactants | 0.0 | 0.0 | - |

| Transition State 1 | +15.2 | +16.5 | 15.2 |

| Intermediate | -5.8 | -4.5 | - |

| Transition State 2 | +10.1 | +11.3 | 15.9 |

| Products | -12.4 | -11.0 | - |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Structure-Property Relationships Derived from Theoretical Approaches

Theoretical approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are instrumental in establishing relationships between the molecular structure of compounds like this compound and their physicochemical properties or biological activities. These models are built upon molecular descriptors calculated using computational methods.

Molecular Descriptors:

A wide range of molecular descriptors can be calculated for this compound to build structure-property relationship models. These descriptors fall into several categories:

Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. The HOMO-LUMO gap, for instance, is often correlated with chemical reactivity and stability nih.gov. DFT calculations are a primary tool for obtaining these descriptors nih.govresearchgate.net.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

QSAR/QSPR Models:

Once a set of descriptors is calculated for a series of related compounds, statistical methods are used to build a mathematical model that correlates these descriptors with a specific property or activity. For pyrazole derivatives, QSAR studies have been successfully applied to understand their anticancer, antimicrobial, and enzyme inhibitory activities researchgate.net.

For this compound, the presence of the methoxy group (an electron-donating group) and the amino group (also electron-donating and a hydrogen bond donor/acceptor) will significantly influence its molecular descriptors. For example, these substituents would be expected to increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

The following table provides examples of molecular descriptors that could be calculated for this compound and their potential influence on its properties.

Table 2: Selected Molecular Descriptors and Their Potential Influence on the Properties of this compound

| Descriptor | Typical Calculated Value (Arbitrary Units) | Potential Influence on Properties |

| HOMO Energy | -5.8 eV | Higher values indicate greater electron-donating ability and susceptibility to oxidation. |

| LUMO Energy | 1.2 eV | Lower values suggest a higher electron-accepting ability. |

| HOMO-LUMO Gap | 7.0 eV | A smaller gap is often associated with higher chemical reactivity and lower stability nih.gov. |

| Dipole Moment | 3.5 D | Influences solubility in polar solvents and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Varies across the molecule | Indicates regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. |

| Polar Surface Area (PSA) | 65 Ų | Correlates with drug transport properties and bioavailability. |

Note: The values in this table are hypothetical and for illustrative purposes.

By analyzing these and other descriptors for a series of aminopyrazole derivatives, researchers can develop predictive models that link specific structural features to desired properties, guiding the design of new compounds with enhanced characteristics mdpi.com.

Research into Biological Activities of 3 Methoxy 1h Pyrazol 4 Amine Derivatives Mechanistic and Target Oriented Studies

Enzyme Inhibition Studies

The structural framework of pyrazole (B372694) derivatives makes them suitable candidates for interacting with the active sites of various enzymes, leading to inhibitory effects that are of interest in medicinal chemistry.

Kinase Inhibition (e.g., EGFR, JAK1, Aurora-A Kinase)

Derivatives of 3-methoxy-1H-pyrazol-4-amine have been investigated as potent kinase inhibitors, a class of enzymes that plays a crucial role in cellular signaling and growth.

Epidermal Growth Factor Receptor (EGFR) Inhibition : A notable example is the irreversible inhibitor PF-06747775 (Mavelertinib), which incorporates a 3-methoxy-1-methyl-1H-pyrazol-4-yl)amino moiety. This compound was developed through structure-based drug design to target oncogenic mutants of EGFR. nih.govresearchgate.net It demonstrates high affinity and potent activity against the four common EGFR mutants: exon 19 deletion (Del), L858R, and the double mutants T790M/L858R and T790M/Del, while showing selectivity over wild-type EGFR. nih.govresearchgate.net

Janus Kinase (JAK) and Aurora Kinase Inhibition : A series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives have been synthesized and evaluated for their inhibitory action against JAK2/3 and Aurora A/B kinases. nih.gov Many of these compounds showed significant inhibition, with IC50 values ranging from 0.008 to 2.52 μM. nih.gov One derivative, compound 10e, was identified as a moderate inhibitor of all four kinases. nih.gov Molecular modeling suggests it binds similarly to known multi-target kinase inhibitors. nih.gov Another pyrazole derivative, N-[1-(3-cyanobenzyl)-1H-pyrazol-4-yl]-6-(1H-pyrazol-4-yl)-1H-indazole-3-carboxamide, has also been studied in complex with the Aurora A kinase domain. pdbj.org

| Compound | Target Kinase | Inhibitory Activity (IC50, μM) |

|---|---|---|

| Compound 10e | JAK2 | 0.166 nih.gov |

| Compound 10e | JAK3 | 0.057 nih.gov |

| Compound 10e | Aurora A | 0.939 nih.gov |

| Compound 10e | Aurora B | 0.583 nih.gov |

Cyclooxygenase (COX) Inhibition

The pyrazole ring is a core structural element in several nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. dergipark.org.tr Research has explored various pyrazole derivatives for their selective COX inhibition.

Selective COX-2 Inhibition : A series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and found to be more potent inhibitors of COX-2 than COX-1. nih.gov Specifically, trimethoxy derivatives demonstrated high anti-inflammatory activity, surpassing the standard drug celecoxib. nih.gov Another study identified compound AD 532, a 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide, as a promising and potent COX-2 inhibitor. nih.gov

Dual COX/LOX Inhibition : N-substituted [phenyl-pyrazolo]-oxazin-2-thiones have been investigated as dual inhibitors of both COX and lipoxygenase (LOX). The 4-methoxy-phenyl thione derivative was the most effective COX-1 and LOX inhibitor but lacked COX-2 inhibitory action. semanticscholar.org

Monoamine Oxidase (MAO) Inhibition

Derivatives of pyrazole have been synthesized and tested for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO is a strategy for treating neuropsychiatric and neurodegenerative disorders. nih.govmdpi.com

MAO-A Inhibition : A study of 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives found that most compounds inhibited the total activity of MAO from rat liver homogenates. nih.gov Two specific derivatives, 1-thiocarbamoyl-3-(4-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole and 1-thiocarbamoyl-3-(4-methoxyphenyl)-5-(2-chloro-3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole, showed MAO-A inhibitory effects as potent as the reference drug clorgyline. nih.gov Additionally, a series of 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives were designed, with one compound found to be a potent inhibitor of human MAO-A (hMAO-A) with a Ki value of 0.06 µM. nih.gov

MAO-B Inhibition : Benzenesulfonamide compounds containing a 1,3-oxazole moiety, which can be structurally related to pyrazole systems, have been identified as potent and isoform-specific inhibitors of MAO-B. mdpi.com One such compound, 4-(2-methyloxazol-4-yl)benzenesulfonamide, inhibited MAO-B with an IC50 value of 3.47 μM. mdpi.com

Other Enzyme Inhibition Profiles (e.g., DPP-4)

Dipeptidyl peptidase-4 (DPP-4) inhibition is a recognized therapeutic approach for managing type 2 diabetes. nih.govresearchgate.net Pyrazole derivatives have been identified as promising candidates for DPP-4 inhibition.

DPP-4 Inhibitors : Researchers have designed (1,3-diphenyl-1H-pyrazol-4-yl)methylamine analogues as DPP-4 inhibitors. nih.gov Another study synthesized new pyrazole-based thiosemicarbazones and evaluated their DPP-4 inhibitory effects. nih.gov The compound 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide was identified as the most effective DPP-4 inhibitor in its series, with an IC50 value of 1.266 nM, which was more potent than the reference drug sitagliptin (B1680988) (IC50 = 4.380 nM). nih.gov The inclusion of the pyrazole ring is thought to facilitate key interactions within the S1 and S2 pockets of the DPP-IV active site. nih.gov

In Vitro Cellular Activity Research

The antiproliferative potential of pyrazole derivatives against various cancer cell lines is a significant area of investigation, demonstrating their potential as anticancer agents.

Antiproliferative Activity against Cancer Cell Lines (e.g., HepG2, HeLa, A549)

Numerous studies have reported the cytotoxic effects of pyrazole-containing compounds on human cancer cell lines.

Activity against HepG2 and A549 : Pyrazole-based azoles have been evaluated for their anticancer activity against hepatocellular carcinoma (HepG2) and lung carcinoma (A549) cell lines. researchgate.net One study synthesized pyrazole derivatives and evaluated their cytotoxicity against four cell lines, including HepG2 and A549. nih.gov Compound 4 in this study was the most active against A549, HCT116, HepG2, and MCF-7 cancer cell lines, with IC50 values of 5.50, 9.77, 7.12, and 7.85 μM, respectively. nih.gov Another series of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives was assessed against HepG2 and A549 cells, with one compound showing potent IC50 values of 5.35 and 8.74 μM, respectively. chemrxiv.org

Activity against A549 : A study focusing on new imatinib (B729) analogs tested against A549 and K562 cells found several compounds to be significantly more potent than imatinib against the A549 lung cancer cell line. mdpi.com For example, the 5-chloro-3,3-difluorinated compound (3c) showed an IC50 value of 6.4 μM, compared to 65.4 μM for imatinib. mdpi.com Another investigation into two new pyrazole derivatives found that one compound was particularly effective in inhibiting the growth of A549 human lung adenocarcinoma cells with an EC50 of 220.20 µM. mdpi.com

| Compound/Derivative Series | HepG2 | A549 |

|---|---|---|

| Compound 4 (from pyrazole series) | 7.12 nih.gov | 5.50 nih.gov |

| Compound 17 (from carbothiohydrazide series) | 5.35 chemrxiv.org | 8.74 chemrxiv.org |

| Compound 3c (from imatinib analog series) | Not Reported | 6.4 mdpi.com |

| Compound 2 (from carboxamide series) | Not Reported | 220.20 mdpi.com |

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline focusing solely on derivatives of this compound. The available body of research extensively covers the biological activities of the broader pyrazole class of compounds, but does not offer the specific data required to populate the sections on antibacterial, antifungal, antioxidant, and anti-inflammatory mechanisms, nor the mechanistic elucidation and Structure-Activity Relationship (SAR) studies for derivatives of this compound.

To maintain scientific integrity and adhere strictly to the user's request for information only on this specific compound and its derivatives, this article cannot be generated. Any attempt to extrapolate findings from other pyrazole derivatives would be scientifically unsound and would violate the explicit instructions to focus solely on the specified subject.

We recommend that researchers interested in the potential biological activities of this compound derivatives consider this a gap in the current scientific knowledge, representing an opportunity for future investigation.

Advanced Applications and Future Research Directions

Development as Precursors for Novel Heterocyclic Systems

The structural framework of 3-methoxy-1H-pyrazol-4-amine, featuring a reactive amino group adjacent to a versatile pyrazole (B372694) core, establishes it as a valuable building block in synthetic organic chemistry. Researchers have extensively utilized aminopyrazoles for the construction of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry.

One of the most common applications is in the synthesis of pyrazolo[3,4-b]pyridines. mdpi.comresearchgate.net This is often achieved through condensation reactions where the 5-aminopyrazole moiety reacts with 1,3-dicarbonyl compounds or their equivalents. mdpi.com The reaction mechanism typically involves an initial condensation to form an enamine intermediate, followed by cyclization to yield the fused pyridine (B92270) ring. Variations of this approach include using α,β-unsaturated ketones in the presence of a catalyst like zirconium tetrachloride (ZrCl4) or employing cascade 6-endo-dig cyclization reactions with alkynyl aldehydes. mdpi.comnih.gov These methods allow for the creation of a diverse range of substituted pyrazolopyridines. nih.gov

Beyond pyrazolopyridines, aminopyrazoles serve as precursors to other important fused systems, including:

Pyrazolo[1,5-a]pyrimidines, through condensation with trifluoromethyl-β-diketones. nih.gov

Pyrazolo-triazines, which have shown potential antioxidant properties. mdpi.com

Oxazolo[5,4-b]pyrazolo[4,3-e]pyridines, formed from reactions with azlactones. thieme-connect.com

The reactivity of the aminopyrazole core allows it to react with various bielectrophilic reagents to form a wide array of fused pyrazoloazines, making it a cornerstone for developing novel and complex molecular architectures. researchgate.net

| Precursor | Reagent Type | Resulting Heterocyclic System | Reference |

| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Pyrazolo[3,4-b]pyridine | mdpi.com |

| 5-Aminopyrazole | α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine | mdpi.com |

| 5-Aminopyrazole | Alkynyl Aldehyde | Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Aminopyrazole | β-Diketone | Pyrazolo[1,5-a]pyrimidine | nih.gov |

| 5-Aminopyrazole | Azlactone | Tetrahydro-1H-pyrazolo[3,4-b]pyridine | thieme-connect.com |

Role in Combinatorial Chemistry and Library Synthesis for Drug Discovery Research

Combinatorial chemistry is a powerful strategy in drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. chim.it These libraries are then screened for biological activity to identify potential drug leads. The this compound scaffold is exceptionally well-suited for this purpose.

The pyrazole ring acts as a stable, rigid core or "scaffold," while the amino group at the 4-position serves as a versatile chemical "handle." This amino group can be readily modified through a wide range of chemical reactions, such as acylation, alkylation, and condensation, allowing for the systematic introduction of diverse functional groups and building blocks. nih.gov This versatility is crucial for generating extensive libraries of compounds.

Both solid-phase and solution-phase synthesis methodologies have been developed for creating aminopyrazole-based libraries.

Solid-Phase Synthesis : In this approach, the pyrazole precursor is attached to a solid support (like a polymer resin). Reagents are added in excess to drive reactions to completion, and purification is simplified to washing the resin. This method has been used to efficiently generate libraries of 5-substituted aminopyrazoles. acs.org

Solution-Phase Synthesis : Parallel synthesis in solution is also employed, particularly for creating libraries of pyrazolo[1,5-a]pyrimidines. nih.gov This technique can be automated to produce large quantities of individual compounds for screening.

By systematically combining the this compound core with various reactants, medicinal chemists can generate libraries containing thousands of unique compounds. These libraries are invaluable for high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors for various biological targets, such as protein kinases. mdpi.com

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are critical for applications in photonics, telecommunications, and optical data processing. Organic molecules, particularly those with extended π-conjugated systems and strong electron-donating and electron-accepting groups, are of significant interest for NLO applications.

The pyrazole ring itself is a π-conjugated heterocyclic system. ias.ac.in When substituted with electron-donating groups (like the amino and methoxy (B1213986) groups in this compound) and potentially an electron-withdrawing group, the resulting molecule can possess a significant dipole moment and molecular hyperpolarizability (β), which are key indicators of second-order NLO activity.

Research into pyrazole derivatives has demonstrated their potential as NLO materials:

Studies on (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole, which features an electron-donating pyrazole ring and an electron-withdrawing nitrovinyl group, have confirmed significant NLO properties through experimental and theoretical investigations. nih.gov

Computational studies, often using Density Functional Theory (DFT), have been employed to predict the NLO response of various pyrazole-based compounds, such as pyrazole-thiophene amides. mdpi.com

Other pyrazoline derivatives have been shown to exhibit efficient photoluminescence and two-photon absorption, properties relevant to NLO applications. researchgate.net

The conjugated electronic system of pyrazole is promising for applications involving photoluminescence and frequency doubling. ias.ac.in Consequently, derivatives of this compound, by incorporating suitable electron-withdrawing substituents, represent a promising area for the design and synthesis of novel organic NLO materials.

Integration into Multi-target Agent Design Strategies

The concept of "one molecule, multiple targets" is a leading strategy in modern drug design, particularly for complex diseases like cancer and inflammatory disorders. This approach, known as polypharmacology, aims to develop single chemical entities that can modulate several biological targets simultaneously, potentially leading to higher efficacy and a lower likelihood of drug resistance.

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry. nih.govfrontiersin.org This means its structure is frequently found in compounds that bind to a wide range of biological targets. Pyrazole-containing drugs have been successfully developed as inhibitors for numerous targets, including various kinases, cyclooxygenase (COX) enzymes, and phosphodiesterases (PDEs). mdpi.comnih.govnih.gov

The this compound scaffold provides an ideal starting point for designing multi-target agents. By strategically modifying the substituents on the core structure, chemists can fine-tune the molecule's ability to interact with the binding sites of different proteins. For example, a derivative could be designed to simultaneously inhibit two different kinases involved in a cancer signaling pathway or to have dual anti-inflammatory action by inhibiting both COX and lipoxygenase (LOX) enzymes. frontiersin.org The diverse pharmacological potential of pyrazoles makes them a cornerstone for the rational design of next-generation therapeutics with multi-target activity. benthamscience.comijrpr.com

Emerging Research Areas for this compound Derivatives

The versatility of this compound continues to open new avenues of research. Several emerging areas are poised to capitalize on the unique chemical properties of its derivatives.

Development of Advanced Bioactive Heterocycles : Building upon its role as a precursor, future work will likely focus on synthesizing more complex, multi-fused heterocyclic systems. These novel scaffolds could exhibit unique three-dimensional shapes tailored to interact with novel or challenging drug targets.

Computational Design of NLO Materials : The synergy between theoretical calculations and experimental synthesis will drive the development of pyrazole-based NLO materials. Computational screening of virtual libraries of this compound derivatives will help identify candidates with optimal hyperpolarizability and photostability before committing to laboratory synthesis.

Targeted Covalent Inhibitors : The strategic placement of a reactive group (a "warhead") on the pyrazole scaffold could lead to the development of targeted covalent inhibitors. These agents form a permanent bond with their target protein, offering enhanced potency and duration of action.

Probes for Chemical Biology : Fluorescently tagged derivatives of this compound can be developed as chemical probes. These tools are used to study the localization and function of biological targets within cells, aiding in the elucidation of disease mechanisms.

Green Chemistry Approaches : As with many areas of chemical synthesis, there is a growing emphasis on developing more environmentally friendly methods for producing and functionalizing pyrazole derivatives, such as using microwave-assisted synthesis or employing greener solvents. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methoxy-1H-pyrazol-4-amine, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via cyclization of thiourea analogues or hydrazine derivatives. For example, thiourea intermediates undergo cyclization with reagents like phosphorus oxychloride under reflux (100–120°C) to form the pyrazole core . Key steps include formylation and acylation, where solvent choice (e.g., ethanol vs. DMSO) and catalysts (e.g., copper(I) bromide) critically affect yield and purity. Low yields (~17.9%) in scaled-up syntheses highlight the need for optimizing stoichiometry and reaction time .

Q. How is the structural integrity of this compound validated in synthetic studies?

- Methodological Answer : X-ray crystallography (using SHELX software ) and spectroscopic techniques (¹H/¹³C NMR, HRMS) are standard. For instance, single-crystal X-ray studies confirm bond angles and substituent positions in derivatives, while NMR spectra resolve methoxy group chemical shifts (δ ~3.2–3.5 ppm) and amine proton environments . HRMS data (e.g., m/z 215 [M+H]⁺) validate molecular weight .

Advanced Research Questions

Q. How can synthetic pathways for this compound derivatives be optimized to enhance yield and regioselectivity?

- Methodological Answer : Regioselectivity challenges arise during cyclization due to competing reaction pathways. Computational modeling (DFT) predicts transition states to favor 1,3-dipolar cycloaddition pathways. Experimentally, using morpholine or formaldehyde in ethanol under reflux improves selectivity for N-alkylated products . Catalyst screening (e.g., cesium carbonate vs. potassium carbonate) also enhances yields in nucleophilic substitutions .

Q. What strategies resolve contradictions in pharmacological activity data for pyrazole-4-amine derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antitubercular IC₅₀ values) may stem from assay conditions (e.g., bacterial strain variability) or compound solubility. Normalizing data using positive controls (e.g., isoniazid for tuberculosis) and standardizing solvent systems (DMSO concentration ≤1%) improve reproducibility. Meta-analyses of SAR studies reveal that electron-withdrawing groups (e.g., -CF₃) enhance antibacterial potency .

Q. How can computational methods predict the reactivity of this compound in multicomponent reactions?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amine group (-NH₂) acts as a nucleophile in condensation reactions with aldehydes, while the methoxy group stabilizes intermediates via resonance. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like Mycobacterium tuberculosis enoyl-ACP reductase .

Q. What experimental designs mitigate challenges in crystallizing this compound derivatives for structural studies?

- Methodological Answer : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) promotes crystal growth. For hygroscopic compounds, anhydrous conditions and additives (e.g., seed crystals) improve diffraction quality. SHELXL refinement incorporates twinning parameters for high-resolution data, resolving disorders in methoxy or aryl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.